
Pomalidomide-CO-C3-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-CO-C3-Br is a derivative of pomalidomide, a third-generation immunomodulatory imide drug (IMiD) derived from thalidomide. Pomalidomide is known for its potent immunomodulatory and antiangiogenic properties, and it is primarily used in the treatment of multiple myeloma . This compound is a modified version of pomalidomide, designed to enhance its therapeutic efficacy and broaden its applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-CO-C3-Br involves several steps, starting with the preparation of pomalidomide. One common method involves reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then subjected to further reactions to introduce the CO-C3-Br moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves high-yield reactions and efficient purification methods to ensure the final product’s purity exceeds 99% . The use of advanced coupling agents and solvents helps achieve high yields and minimize byproducts.
Análisis De Reacciones Químicas
Types of Reactions
Pomalidomide-CO-C3-Br undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups .
Aplicaciones Científicas De Investigación
Pomalidomide-CO-C3-Br has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in cell biology studies to investigate cellular processes and pathways.
Medicine: Utilized in preclinical and clinical research for developing new therapeutic agents, particularly for cancer treatment
Industry: Applied in the development of novel materials and drug delivery systems
Mecanismo De Acción
Pomalidomide-CO-C3-Br exerts its effects through several mechanisms:
Comparación Con Compuestos Similares
Pomalidomide-CO-C3-Br is compared with other similar compounds, such as:
Thalidomide: The parent compound, known for its teratogenic effects but also for its immunomodulatory properties.
Lenalidomide: A second-generation IMiD with improved efficacy and reduced toxicity compared to thalidomide
CC-122, CC-220, and CC-885: Newer thalidomide analogs designed for better clinical efficacy and targeting specific molecular pathways.
This compound stands out due to its enhanced potency and broader range of applications in scientific research and medicine.
Propiedades
Fórmula molecular |
C17H16BrN3O5 |
|---|---|
Peso molecular |
422.2 g/mol |
Nombre IUPAC |
4-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]butanamide |
InChI |
InChI=1S/C17H16BrN3O5/c18-8-2-5-12(22)19-10-4-1-3-9-14(10)17(26)21(16(9)25)11-6-7-13(23)20-15(11)24/h1,3-4,11H,2,5-8H2,(H,19,22)(H,20,23,24) |
Clave InChI |
UVULCBCMKQSMGA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



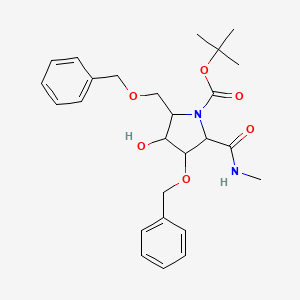



![(1S,3aR,6aS)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14763244.png)
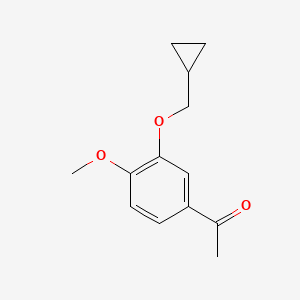
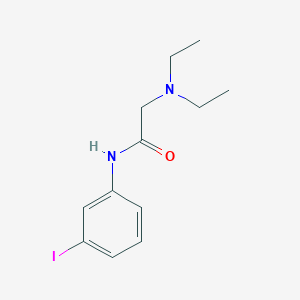

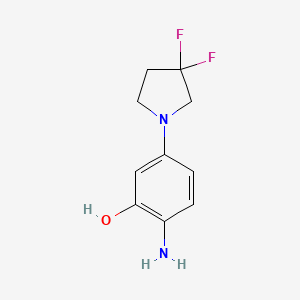
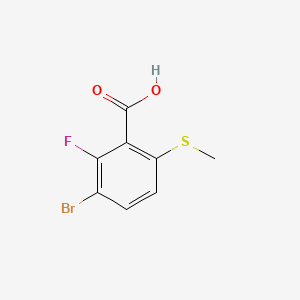
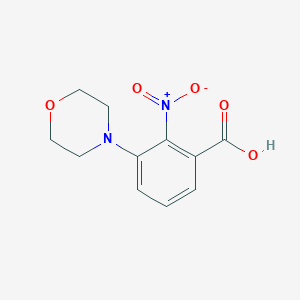
![2a,6a-Epoxy-2,7-methanonaphtho[2,3-b]oxirene](/img/structure/B14763286.png)

